2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 460728-05-6
VCID: VC6417538
InChI: InChI=1S/C11H12N2O3S/c1-14-8-4-7(5-9(6-8)15-2)10-12-13-11(16-10)17-3/h4-6H,1-3H3
SMILES: COC1=CC(=CC(=C1)C2=NN=C(O2)SC)OC
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

CAS No.: 460728-05-6

Cat. No.: VC6417538

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29

* For research use only. Not for human or veterinary use.

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole - 460728-05-6

Specification

CAS No. 460728-05-6
Molecular Formula C11H12N2O3S
Molecular Weight 252.29
IUPAC Name 2-(3,5-dimethoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole
Standard InChI InChI=1S/C11H12N2O3S/c1-14-8-4-7(5-9(6-8)15-2)10-12-13-11(16-10)17-3/h4-6H,1-3H3
Standard InChI Key ZGWWVNHWPIOYDK-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C2=NN=C(O2)SC)OC

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s structure integrates a 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—with electron-donating methoxy groups at the 3- and 5-positions of the phenyl ring and a methylsulfanyl group at the 5-position of the oxadiazole. This configuration enhances its ability to participate in hydrogen bonding and π-π stacking interactions, critical for binding biological targets .

Synthetic Pathways

Synthesis typically involves cyclization reactions starting from hydrazide precursors. A common route includes:

  • Hydrazide Formation: Reacting 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

  • Cyclization: Treating the hydrazide with carbon disulfide (CS₂) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .

  • Functionalization: Introducing the methylsulfanyl group via nucleophilic substitution using methyl mercaptan or its derivatives under alkaline conditions .

Table 1: Optimized Synthesis Conditions

StepReagentsTemperature (°C)Yield (%)
Hydrazide FormationNH₂NH₂·H₂O, EtOH8085–90
CyclizationCS₂, POCl₃12070–75
Methylsulfanyl AdditionCH₃SH, KOH6065–70

Pharmacological Activities

Antimicrobial Efficacy

Studies on analogous 1,3,4-oxadiazoles demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). For instance, compound 29 in a related series exhibited MIC values of 3.91–250 µg/mL against staphylococci, outperforming nitrofurantoin in some cases . The methylsulfanyl group likely enhances membrane permeability, while methoxy substituents stabilize interactions with bacterial enzymes .

Table 2: Antimicrobial Activity of Analogous Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Target Organisms
29 3.91–25015.62–1000S. aureus, E. coli
14b 15.15 (IC₅₀)N/AB. subtilis, A. niger

Mechanistic Insights

Enzyme Inhibition

The oxadiazole core interacts with enzyme active sites through hydrogen bonding. For example, derivatives inhibit monoamine oxidase-B (MAO-B) with IC₅₀ values as low as 0.039 µM, suggesting utility in neurodegenerative diseases . Molecular docking studies reveal that the dimethoxyphenyl group occupies hydrophobic pockets, while the sulfanyl moiety stabilizes catalytic residues .

Comparative Analysis with Analogues

Table 3: Key Analogues and Their Properties

CompoundSubstituentsActivity
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole 3,4-dimethoxyAntifungal
2-(2,3-Dichlorophenyl)-5-aryl-oxadiazole 2,3-dichloroAntitubercular
2,5-Diaryl-1,3,4-oxadiazole Aryl groupsAntioxidant

The 3,5-dimethoxy and methylsulfanyl substituents in 2-(3,5-dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole confer superior solubility and target affinity compared to halogenated or non-polar analogues .

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